![molecular formula C4H4N2O2 B588294 Pyrazine 1,4-Dioxide-d4 CAS No. 933803-86-2](/img/no-structure.png)
Pyrazine 1,4-Dioxide-d4
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Overview
Description
Pyrazine 1,4-Dioxide-d4 is a biochemical used for proteomics research . It has a molecular formula of C4D4N2O2 and a molecular weight of 116.11 . It is a chemical frequently employed as a coformer in cocrystal design .
Molecular Structure Analysis
The molecular structure of Pyrazine 1,4-Dioxide-d4 consists of a six-membered aromatic structure bearing two nitrogen atoms arranged in a 1,4-orientation embedded within a carbon framework . The InChIKey is SXTKIFFXFIDYJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Pyrazine 1,4-Dioxide-d4 has a molecular weight of 112.09 g/mol . It has a topological polar surface area of 46.4 Ų and a complexity of 130 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Catalysis and Synthesis
Pyrazine derivatives are utilized as catalysts in the synthesis of diverse heterocyclic compounds. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide acts as an efficient catalyst in aqueous media for one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This method highlights the use of pyrazine derivatives in facilitating reactions with high yields, short reaction times, and adherence to green chemistry principles (Khazaei et al., 2015).
Material Science
In material science, pyrazine derivatives contribute to the design of coordination polymers and frameworks with intricate architectures. The employment of N,N'-dioxide ligands derived from pyrazine in lanthanide metal ion coordination results in complex structures, which can be better understood through analysis based on interconnected layered 2-D sheets or subnet tectons. This approach simplifies the interpretation of highly connected materials, underscoring the structural versatility and significance of pyrazine derivatives (Hill et al., 2005).
Energetic Materials
Pyrazine derivatives are also explored in the design of energetic materials. Research into 4,8-dihydrodifurazano[3,4-b,e]pyrazine-based anions and their salts reveals the potential of these compounds in creating high-performance energetic salts. Theoretical studies focusing on their energetic properties, impact sensitivity, and thermodynamic formation contribute to the understanding and development of new explosive materials (Duan et al., 2019).
Coordination Chemistry
The synthesis of luminescent coordination frameworks using pyrazine derivatives demonstrates their applicability in developing materials with unique optical properties. For example, Cu4I4-Cu3(Pyrazolate)3 coordination networks exhibit variations in local geometry and emission colors through postsynthetic modification, indicating the potential for tunable photoluminescent materials (Zhan et al., 2017).
Corrosion Inhibition
Pyrazine derivatives are recognized for their corrosion inhibition properties, particularly in protecting industrial metals and alloys. Their effectiveness as mixed-type inhibitors and the adherence to Langmuir isotherm models in certain applications highlight the potential of pyrazine derivatives in corrosion prevention strategies (Obot et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazine 1,4-Dioxide-d4 is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
For instance, it has been observed to form a 2:1 receptor-substrate complex with certain receptors . The receptors adopt a specific conformation to accommodate the Pyrazine 1,4-Dioxide-d4 molecule . More detailed studies are required to fully understand the nature of these interactions and the resulting changes.
Biochemical Pathways
It’s known that the compound can interact with other molecules, potentially influencing various biochemical processes
Result of Action
Its ability to form complexes with other molecules suggests that it may influence various cellular processes
Action Environment
It’s known that the formation of complexes between the compound and other molecules can be influenced by the solution in which they are present . This suggests that environmental factors could potentially affect the compound’s action.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazine 1,4-Dioxide-d4 involves the conversion of Pyrazine-1,4-dioxide to Pyrazine 1,4-Dioxide-d4 through deuteration.", "Starting Materials": ["Pyrazine-1,4-dioxide", "Heavy water (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Pyrazine-1,4-dioxide is dissolved in heavy water (D2O)", "Deuterium gas (D2) is bubbled through the solution", "The reaction mixture is heated at 80-100°C for several hours", "The resulting Pyrazine 1,4-Dioxide-d4 is isolated and purified" ] } | |
CAS RN |
933803-86-2 |
Product Name |
Pyrazine 1,4-Dioxide-d4 |
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
116.112 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
synonyms |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
Origin of Product |
United States |
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